2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid
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Overview
Description
Synthesis Analysis
The synthesis of related sulfanylacetic acid esters and derivatives often involves multi-step chemical reactions, including one-pot assembly processes. For instance, 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters have been synthesized through a one-pot reaction involving lithiated propargylamines with isothiocyanates, followed by sequential treatment with t-BuOK–DMSO and alkyl 2-bromoacetates, yielding up to 77% efficiency (Tarasova et al., 2019). This synthesis showcases the complex nature of reactions involved in producing sulfanylacetic acid derivatives.
Molecular Structure Analysis
The molecular structure of sulfanylacetic acid derivatives is characterized by detailed spectroscopic analysis. For example, compounds like [Ag(PPh3)3(HL)], where HL represents various 2-sulfanylpropenoic acids, have been synthesized and characterized to reveal discrete molecular units containing intramolecular O–H···S hydrogen bonds, highlighting the intricate structural details of such molecules (Barreiro et al., 2011).
Chemical Reactions and Properties
The chemical properties of sulfanylacetic acid derivatives include their reactivity towards forming new bonds or structures under specific conditions. For example, the preparation of unsaturated sulphones through new aryl sulphonylacetic acids from 1-bromonaphthalene highlights the potential for diverse chemical transformations (Reddy et al., 1980).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structure, can be inferred from related studies. The crystal structure of certain sulfanylcarboxylates has been analyzed to reveal the influence of weak C-H⋯π interactions on molecular arrangement, suggesting similar physical interactions could be expected in 2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid derivatives (Álvarez-Boo et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be studied through the synthesis and characterization processes. For instance, the synthesis of 4-alkylsulfanylphthalazin-1(2H)-ones via palladium-catalyzed sulfanylation of substituted 4-bromophthalazin-1(2H)-ones provides insights into the chemical behavior and potential applications of sulfanyl derivatives in medicinal chemistry and material science (Malinowski et al., 2016).
properties
IUPAC Name |
2-(1-bromonaphthalen-2-yl)sulfanylacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2S/c13-12-9-4-2-1-3-8(9)5-6-10(12)16-7-11(14)15/h1-6H,7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APLQYQFWDUTNCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368016 |
Source
|
Record name | 2-(1-bromonaphthalen-2-yl)sulfanylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Bromonaphthalen-2-yl)sulfanylacetic acid | |
CAS RN |
92025-38-2 |
Source
|
Record name | 2-(1-bromonaphthalen-2-yl)sulfanylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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